molecular formula C15H14N4O3S B303093 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B303093
M. Wt: 330.4 g/mol
InChI Key: HOZKZXWXGISFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound with potential applications in scientific research.

Scientific Research Applications

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, with promising results in vitro (Kumar et al., 2012). It has also been studied for its potential as an anti-inflammatory agent, with results suggesting that it may have a role in the treatment of inflammatory diseases such as rheumatoid arthritis (Bhatia et al., 2013).

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, studies suggest that it may act through the inhibition of certain enzymes involved in cancer cell proliferation or inflammation (Kumar et al., 2012; Bhatia et al., 2013).
Biochemical and Physiological Effects
Studies have shown that 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide exhibits cytotoxic effects on cancer cells, as well as anti-inflammatory effects in animal models (Kumar et al., 2012; Bhatia et al., 2013).

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potential as a novel therapeutic agent for cancer and inflammatory diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, further studies are needed to fully evaluate its safety and efficacy.

Future Directions

For research on 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide include further studies on its mechanism of action, as well as its potential as a therapeutic agent for other diseases. Additionally, studies on its safety and efficacy in animal models and clinical trials are needed. Finally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.
In conclusion, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid with ethyl isocyanoacetate, followed by the reaction of the resulting product with phthalic anhydride. The final product is obtained through recrystallization (Kumar et al., 2012).

properties

Product Name

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C15H14N4O3S/c1-3-11-17-18-15(23-11)16-12(20)8-5-6-9-10(7-8)14(22)19(4-2)13(9)21/h5-7H,3-4H2,1-2H3,(H,16,18,20)

InChI Key

HOZKZXWXGISFBC-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC

Origin of Product

United States

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